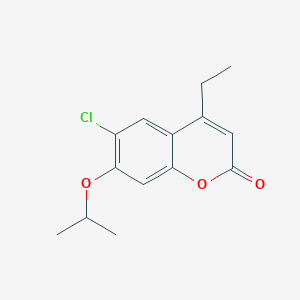
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of coumarin derivatives and has been extensively studied for its anti-inflammatory, antioxidant, and antithrombotic activities.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one is not fully understood. However, it has been suggested that 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which makes it a potential candidate for the prevention and treatment of thrombotic disorders. Additionally, 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been shown to possess vasodilatory properties, which make it a potential candidate for the treatment of hypertension. Moreover, 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been shown to possess hepatoprotective properties, which make it a potential candidate for the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has several advantages for lab experiments. It is a stable compound, which makes it easy to handle and store. Additionally, it has a low toxicity profile, which makes it safe for use in in vitro and in vivo experiments. However, one limitation of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory conditions such as arthritis and asthma. Another potential direction is to investigate its potential as a chemopreventive agent for the prevention and treatment of cancer. Additionally, future research could focus on elucidating the exact mechanism of action of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one and identifying its molecular targets. Finally, future research could investigate the potential of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one as a therapeutic agent for the treatment of liver diseases.
Métodos De Síntesis
The synthesis of 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one involves the condensation of 4-hydroxycoumarin with 6-chloro-2-hydroxyacetophenone in the presence of a base. The resulting product is then reacted with ethyl chloroacetate and isopropylamine to yield 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one. This method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory conditions such as arthritis and asthma. Additionally, 6-chloro-4-ethyl-7-isopropoxy-2H-chromen-2-one has been shown to possess antioxidant properties, which make it a potential candidate for the prevention and treatment of oxidative stress-related diseases such as cancer and cardiovascular diseases.
Propiedades
IUPAC Name |
6-chloro-4-ethyl-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-4-9-5-14(16)18-12-7-13(17-8(2)3)11(15)6-10(9)12/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPRCGKGGWAGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-(propan-2-yloxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)
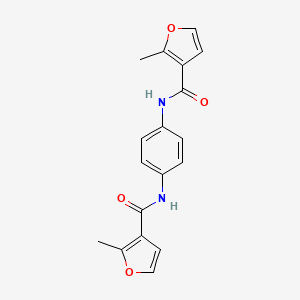
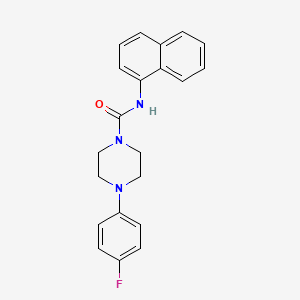

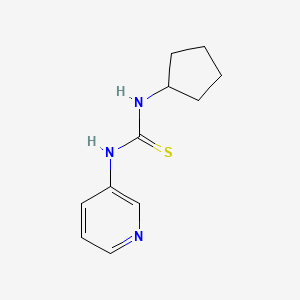
![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)
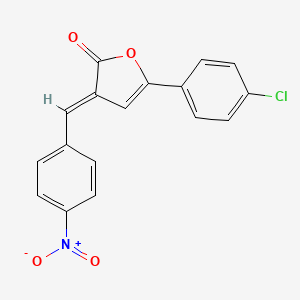
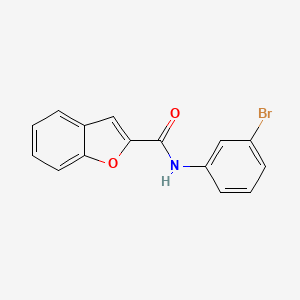
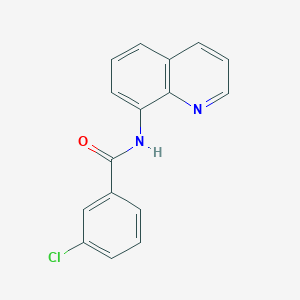
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)
![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)
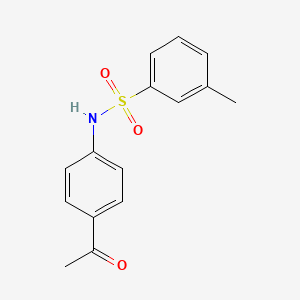
![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5882487.png)